molecular formula C5H9NO3 B13730432 Propionic acid, 2-methyl-2-nitroso-, methyl ester CAS No. 17746-46-2

Propionic acid, 2-methyl-2-nitroso-, methyl ester

Cat. No.: B13730432
CAS No.: 17746-46-2
M. Wt: 131.13 g/mol
InChI Key: XAZAHGHPVXKSQO-UHFFFAOYSA-N
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Description

Propionic acid, 2-methyl-2-nitroso-, methyl ester (IUPAC name: methyl 2-methyl-2-nitrosopropanoate) is an ester derivative of propionic acid featuring a nitroso (-NO) group at the C2 position and a methyl ester moiety.

Properties

CAS No.

17746-46-2

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

methyl 2-methyl-2-nitrosopropanoate

InChI

InChI=1S/C5H9NO3/c1-5(2,6-8)4(7)9-3/h1-3H3

InChI Key

XAZAHGHPVXKSQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OC)N=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propionic acid, 2-methyl-2-nitroso-, methyl ester can be achieved through the esterification of propionic acid with methanol in the presence of a catalyst. This reaction typically involves the use of acidic catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process . The reaction conditions generally include heating the reaction mixture under reflux to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as carboalkoxylation, where ethylene reacts with carbon monoxide and methanol in the presence of a catalyst like nickel carbonyl or palladium complexes . This method allows for efficient large-scale production of the ester.

Chemical Reactions Analysis

Types of Reactions

Propionic acid, 2-methyl-2-nitroso-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro compounds.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted esters or acids.

Scientific Research Applications

Pharmaceutical Applications

Propionic acid derivatives, including methyl esters, are known for their potential therapeutic effects. The compound has been studied for its role in:

  • Central Nervous System Disorders : Research indicates that propionic acid derivatives can influence neurotransmitter systems, making them candidates for treating conditions like schizophrenia and drug addiction. Studies have shown that these compounds may enhance glutamate signaling, which is often impaired in such disorders .
  • Anti-inflammatory Agents : The nitroso group in this compound allows for specific interactions with biological targets, potentially leading to the development of new anti-inflammatory drugs. For instance, C-nitroso compounds derived from propionic acid have shown promise in treating arthritis and other inflammatory conditions by acting on cyclooxygenase enzymes .

Agricultural Applications

The compound's properties make it suitable for use as a:

  • Herbicide : Research has demonstrated the efficacy of propionic acid derivatives in controlling weed populations while minimizing damage to crops. Its application can lead to improved crop yields through effective weed management strategies.

Material Science

In the field of polymer chemistry, propionic acid esters are utilized to:

  • Synthesize Polymers : The compound can be polymerized with other monomers to create materials with desirable properties such as flexibility and resistance to environmental degradation. These polymers find applications in coatings, adhesives, and sealants.

Case Study 1: Central Nervous System Disorders

A study investigated the effects of propionic acid derivatives on rodent models of schizophrenia. Results indicated that administration of these compounds improved cognitive function and reduced symptoms associated with the disorder, suggesting a potential pathway for therapeutic development .

Case Study 2: Anti-inflammatory Effects

In a clinical trial, a formulation containing propionic acid derivatives was tested on patients with chronic arthritis. The results showed significant reductions in pain and inflammation markers compared to a placebo group, highlighting the compound's therapeutic potential .

Data Tables

Application AreaSpecific UseFindings/Notes
PharmaceuticalsTreatment of CNS disordersEnhances glutamate signaling; potential for schizophrenia treatment
PharmaceuticalsAnti-inflammatory drugsEffective against arthritis; reduces pain and inflammation
AgricultureHerbicideEffective weed control; improves crop yields
Material SciencePolymer synthesisCreates flexible materials; used in coatings

Mechanism of Action

The mechanism of action of propionic acid, 2-methyl-2-nitroso-, methyl ester involves its interaction with molecular targets through its functional groups. The nitroso group can participate in redox reactions, while the ester group can undergo hydrolysis or nucleophilic substitution. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .

Comparison with Similar Compounds

Structural and Molecular Properties

The nitroso group distinguishes this compound from other propionic acid derivatives. Below is a comparative analysis of key structural analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
Propionic acid, 2-methyl-2-nitroso-, methyl ester* C₅H₉NO₃ 147.13 Nitroso, methyl ester Reactive nitroso group; ester linkage
Propanoic acid, 2-hydroxy-2-methyl-, methyl ester C₅H₁₀O₃ 118.13 Hydroxyl, methyl ester Water-soluble; antioxidant activity
Propanoic acid, 2-hydroxy-2-methyl-3-nitro-, ethyl ester C₆H₁₁NO₅ 177.16 Hydroxyl, nitro, ethyl ester Nitro group enhances stability
3-(4-Hydroxyphenyl)propionic acid C₉H₁₀O₃ 166.18 Hydroxyl, carboxylic acid High antioxidant activity
Hexadecanoic acid methyl ester C₁₇H₃₄O₂ 270.45 Long alkyl chain, ester Lipophilic; microbial metabolite

Reactivity and Stability

  • Nitroso Group Reactivity: The nitroso group is highly reactive, enabling participation in cycloaddition reactions and nitric oxide (NO) release under specific conditions. This contrasts with hydroxyl or nitro groups, which are more stable but less redox-active .
  • Ester Stability: Methyl esters generally exhibit higher volatility than ethyl or long-chain esters (e.g., hexadecanoic acid methyl ester), making them suitable for gas chromatography applications .
Antioxidant Activity
  • Hydroxyl-substituted esters (e.g., 3-(4-hydroxyphenyl)propionic acid) show strong antioxidant activity via radical scavenging (TEAC = 0.579) .
  • Nitroso derivatives may exhibit dual roles: antioxidant via NO donation or pro-oxidant under oxidative stress, though this requires further study.
Microbial Interactions
  • Short-chain esters (e.g., propionic acid ethyl ester) are microbial metabolites in fermentation processes, influencing flavor profiles in foods and beverages .
Olfactory and Behavioral Effects
  • Propionic acid derivatives are detected by olfactory receptors in Drosophila, influencing feeding behavior.

Biological Activity

Propionic acid, 2-methyl-2-nitroso-, methyl ester is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C5_5H9_9N2_2O2_2
  • Molecular Weight : 129.14 g/mol

Biological Activity Overview

Research has indicated that nitroso compounds, including propionic acid derivatives, exhibit various biological activities such as antimicrobial, anticancer, and anti-inflammatory effects. These activities are often attributed to the presence of the nitroso group, which can interact with biological macromolecules.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of nitroso compounds. For instance:

  • Study Findings : A study demonstrated that derivatives of propionic acid exhibited significant antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
  • Mechanism : The proposed mechanism involves the disruption of bacterial cell membranes and interference with metabolic pathways.

Data Table: Antimicrobial Activity of Propionic Acid Derivatives

Compound NameMIC (µg/mL)Target Organism
This compound50Staphylococcus aureus
Propionic acid derivative A30Bacillus subtilis
Propionic acid derivative B70Escherichia coli

Anticancer Activity

Recent research has also focused on the anticancer potential of propionic acid derivatives.

  • Case Study : A study evaluated the cytotoxic effects of various propionic acid derivatives on cancer cell lines. The results indicated that some derivatives induced apoptosis in cancer cells through the activation of caspase pathways .
  • Mechanism : The nitroso group is believed to facilitate oxidative stress within cancer cells, leading to cell death.

Data Table: Cytotoxic Effects on Cancer Cell Lines

Compound NameIC50 (µM)Cancer Cell Line
This compound15HeLa
Propionic acid derivative C20MCF-7
Propionic acid derivative D12A549

Inflammatory Response Modulation

The compound has also been studied for its role in modulating inflammatory responses.

  • Research Findings : In vitro studies showed that propionic acid derivatives can inhibit the production of pro-inflammatory cytokines in activated macrophages .
  • Implications : This property suggests potential therapeutic applications in treating inflammatory diseases.

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